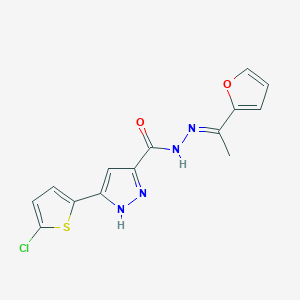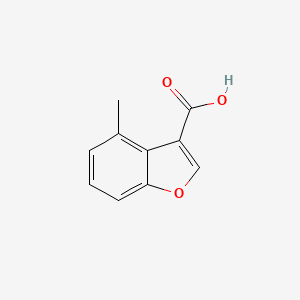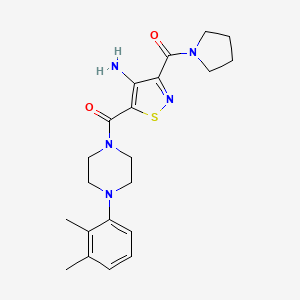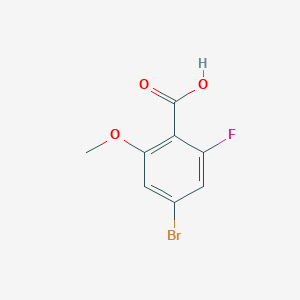
4-Bromo-2-fluoro-6-methoxybenzoic acid
説明
4-Bromo-2-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1472104-49-6 . It has a molecular weight of 249.04 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid groups . The InChI Code for the compound is 1S/C8H6BrFO3/c1-13-6-3-4 (9)2-5 (10)7 (6)8 (11)12/h2-3H,1H3, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 249.04 .科学的研究の応用
Synthesis and Chemical Properties
4-Bromo-2-fluoro-6-methoxybenzoic acid is a compound of interest in various chemical synthesis processes due to its halogenated and methoxy groups. It serves as a versatile intermediate in organic synthesis. For instance, it has been used in the synthesis of methyl 4-bromo-2-methoxybenzoate through a series of reactions starting from 4-bromo-2-fluorotoluene, showcasing its utility in producing compounds with high purity and yield (Chen Bing-he, 2008). Moreover, research on the chemoselectivity of cobalt-catalyzed carbonylation has highlighted its application in synthesizing various fluorobenzoic acid derivatives, indicating the potential for creating a wide range of fluorinated organic compounds (V. Boyarskiy et al., 2010).
Environmental and Biological Applications
The compound's derivatives have been explored for environmental and biological applications. For example, studies on the methanogenic degradation of aromatic compounds in anaerobic environments have utilized fluorinated derivatives to track metabolic pathways, providing insights into microbial degradation processes (K. Londry, P. Fedorak, 1993). This research can enhance our understanding of bioremediation strategies for halogenated organic pollutants.
Material Science and Photovoltaics
In material science, halobenzoic acids, including derivatives similar to this compound, have been applied to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modification has implications for developing high-efficiency, ITO-free organic solar cells, indicating the potential of such compounds in advancing photovoltaic technologies (L. Tan et al., 2016).
Luminescent and Structural Properties in Lanthanide Complexes
The structural and luminescent properties of lanthanide complexes have been studied using halogenobenzoate ligands, including derivatives similar to this compound. These studies reveal how different halogen atoms affect the physical chemistry and luminescence of europium(III), gadolinium(III), and terbium(III) complexes. Such research underscores the importance of halogenated benzoic acids in designing materials with specific luminescent properties for optical applications (J. Monteiro et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Similar compounds are often used in the synthesis of biaryl intermediates , suggesting that it may interact with various aryl boronic acids.
Mode of Action
It’s possible that it interacts with its targets through a palladium-mediated coupling process , which is a common reaction in organic chemistry involving the formation of a carbon-carbon bond between two aryl groups.
Biochemical Pathways
Given its potential role in the synthesis of biaryl intermediates , it may be involved in various biochemical reactions and pathways.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be between 1.66 and 2.72 , which could influence its distribution within the body.
Result of Action
Given its potential role in the synthesis of biaryl intermediates , it may contribute to the formation of various biologically active compounds.
特性
IUPAC Name |
4-bromo-2-fluoro-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURPNPSJCSOLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



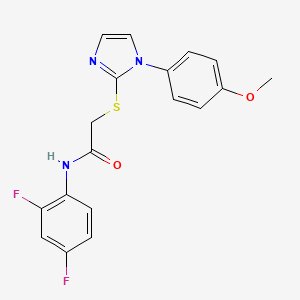

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)
![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)
![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)
